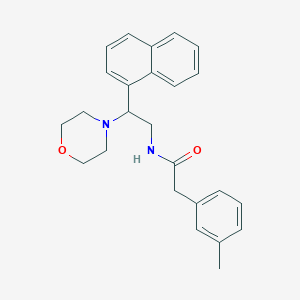

N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(m-tolyl)acetamide

描述

属性

IUPAC Name |

2-(3-methylphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O2/c1-19-6-4-7-20(16-19)17-25(28)26-18-24(27-12-14-29-15-13-27)23-11-5-9-21-8-2-3-10-22(21)23/h2-11,16,24H,12-15,17-18H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQKKCFPEGJROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method starts with the reaction of naphthalene with an appropriate halogenating agent to introduce a halide group. This intermediate is then reacted with morpholine to form the morpholino-naphthalene derivative. The final step involves the acylation of this intermediate with m-tolylacetic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

科学研究应用

N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(m-tolyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

作用机制

The mechanism of action of N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(m-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity to biological targets, while the naphthalene moiety can facilitate interactions with hydrophobic pockets in proteins. The acetamide group may participate in hydrogen bonding, further stabilizing the compound-target complex.

相似化合物的比较

Cytotoxic Naphthoxyacetamide Derivatives

Compound: N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

- Structural Differences: Naphthalenyl Position: Naphthalen-2-yloxy vs. naphthalen-1-yl in the target compound. Linker: Ethyl-morpholino linker shared, but the target compound has an additional ethyl group attached to the naphthalen-1-yl.

- Biological Activity : Exhibits cytotoxicity comparable to cisplatin (3.16 µM/mL in HeLa cells). The naphthalen-2-yloxy group may enhance intercalation or membrane disruption.

- Implications : Positional isomerism (naphthalen-1-yl vs. 2-yloxy) significantly impacts bioactivity and target specificity.

Table 1: Cytotoxicity Comparison

| Compound | IC50 (µM) | Cell Line | Key Structural Feature |

|---|---|---|---|

| Target Compound | N/A | N/A | Naphthalen-1-yl, m-tolyl |

| N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | 3.16 | HeLa | Naphthalen-2-yloxy |

Triazole-Containing Acetamides

Examples : 6a-m and 7a-m (e.g., 6a: 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide)

- Structural Differences: Core: Triazole ring vs. morpholinoethyl linker in the target. Substituents: Nitro, chloro, or methoxy groups on phenyl vs. m-tolyl.

- Spectroscopic Data :

- IR peaks for C=O (1671–1682 cm⁻¹) and NH (3262–3302 cm⁻¹) align with the target’s expected spectra.

- NMR data (e.g., δ 5.38 ppm for –NCH2CO– in 6b) suggest similar electronic environments for acetamide protons.

Pyrimidine/Thio-Linked Acetamides

Examples : 2f–2k (e.g., 2f: 2-{[4-(naphthalen-1-yl)-6-phenylpyrimidin-2-yl]thio}-N-(m-tolyl)acetamide)

- Structural Differences: Heterocycle: Pyrimidine-thio linker vs. morpholinoethyl group. Substituents: Shared m-tolyl group but with added 4-chlorophenyl or 4-fluorophenyl on pyrimidine.

- Physical Properties: Melting points range from 103–154°C, indicating higher crystallinity than the target (likely liquid or lower-melting due to flexible morpholino linker).

- Biological Relevance : Thioether linkages may improve metabolic stability compared to ethers or amines.

Quinazolinone-Acetamide Hybrids

Examples : 7a–7f (e.g., 7d: N-(4-oxo-1-(m-tolyl)-1,4-dihydroquinazolin-6-yl)-2-(p-tolyloxy)acetamide)

- Structural Differences: Core: Quinazolinone ring vs. naphthalenyl-morpholino system. Substituents: p-Tolyloxy or chlorophenoxy groups vs. m-tolyl.

Thiazole-Morpholino Analogs

Example: N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide

- Structural Differences :

- Aromatic System : Thiazole and chlorophenyl vs. naphthalenyl and m-tolyl.

- Implications : Thiazole’s electron-rich nature may enhance binding to enzymes or receptors compared to naphthalenyl’s planar hydrophobicity.

Table 2: Structural and Functional Comparison

生物活性

N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(m-tolyl)acetamide, a compound with the CAS number 942011-73-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

The molecular formula for this compound is , with a molecular weight of 388.5 g/mol. Its structure includes a morpholine ring, a naphthalene moiety, and an acetamide group, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| CAS Number | 942011-73-6 |

| Molecular Formula | C25H28N2O2 |

| Molecular Weight | 388.5 g/mol |

The compound primarily interacts with sigma receptors, particularly the σ1 receptor. Research has shown that it exhibits high affinity for the σ1 receptor (Ki = 42 nM) and is significantly selective for this receptor over the σ2 receptor, with a selectivity ratio of approximately 36 times . The interaction involves specific binding sites within the receptor's ligand-binding pocket, which can influence various signaling pathways related to pain modulation and neuroprotection.

Antinociceptive Effects

In vivo studies have demonstrated that this compound possesses antinociceptive properties. The formalin test indicated that both peripheral and central administration of the compound resulted in reduced nociception in animal models . This suggests potential applications in pain management therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that derivatives related to this compound exhibit significant antibacterial activity against various pathogens. The minimum inhibitory concentrations (MICs) were determined, showcasing effectiveness comparable to established antibiotics .

Study on Sigma Receptor Affinity

A study published in 2016 highlighted the selective binding of related morpholine derivatives to sigma receptors. It was found that these compounds could modulate pain responses effectively while exhibiting low toxicity profiles . The research utilized molecular docking techniques to elucidate binding interactions, reinforcing the potential for developing novel analgesics from this chemical scaffold.

Synthesis and Biological Evaluation

Another research effort focused on synthesizing various morpholino derivatives, including this compound. The synthesized compounds were subjected to biological evaluation for their anticancer and antimicrobial activities. Results indicated promising activity against cancer cell lines, suggesting further exploration into their therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。